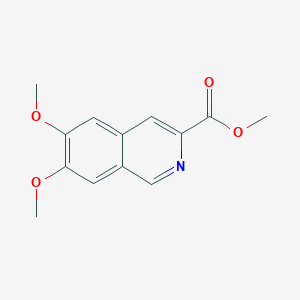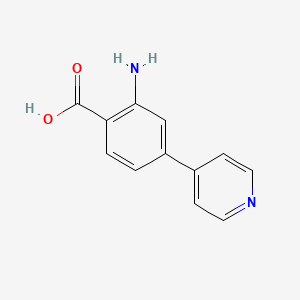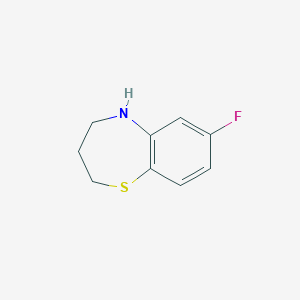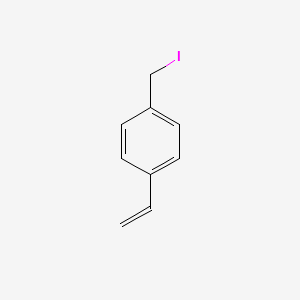
2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile
Descripción general
Descripción
2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a thioacetonitrile group at the 3-position, making it a unique and interesting molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Thioacetonitrile Introduction: The 5-methoxyindole is reacted with a thioacetonitrile reagent under controlled conditions to introduce the thioacetonitrile group at the 3-position of the indole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Propiedades
Número CAS |
61021-31-6 |
|---|---|
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
2-[(5-methoxy-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-14-8-2-3-10-9(6-8)11(7-13-10)15-5-4-12/h2-3,6-7,13H,5H2,1H3 |
Clave InChI |
QZXRJMUWJXHLQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2SCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














